molecular formula C9H12N2O2 B3120643 Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate CAS No. 26785-89-7

Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B3120643
CAS No.: 26785-89-7
M. Wt: 180.2 g/mol
InChI Key: MJLAMGHGLJXZLT-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate: is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: : In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .

Industry: : In the industrial sector, the compound is used in the production of materials with specific properties, such as polymers and coatings .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a prominent member of the benzimidazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound has the molecular formula C9H12N2O2C_9H_{12}N_2O_2 and features a fused bicyclic system that includes an imidazole ring and a benzene ring.
  • Molecular Weight : Approximately 168.20 g/mol.

This compound exhibits its biological effects primarily through interactions with various biological targets:

  • Target Proteins : The compound may interact with enzymes and receptors due to its structural properties. Research indicates that similar imidazole derivatives can act on cyclooxygenase (COX) enzymes and tubulin, which are critical in inflammatory and cancer pathways .

Biochemical Pathways

The compound's interactions can influence several biochemical pathways:

  • Anti-inflammatory Pathways : By inhibiting COX enzymes, it may reduce inflammation.
  • Anticancer Activity : Some studies suggest that it may inhibit cell proliferation in cancer cell lines, possibly through tubulin inhibition.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Shown to inhibit growth in certain cancer cell lines.
  • Anti-inflammatory Effects : Potential to reduce inflammation through COX inhibition.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylateSimilar core structureModerate antimicrobial activity
Methyl 4-(trifluoromethyl)benzimidazoleEnhanced lipophilicityIncreased anticancer activity
1-MethylbenzimidazoleLacks tetrahydro structureLower biological activity

The unique methyl ester group in this compound enhances its solubility and bioavailability compared to its analogs .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines with IC50 values comparable to established chemotherapeutics.
  • Inflammation Models :
    • In animal models of inflammation, this compound showed a reduction in edema and inflammatory markers when administered at therapeutic doses.
  • Molecular Docking Studies :
    • Computational studies have suggested strong binding affinities to COX enzymes and tubulin proteins. These findings support the hypothesis that this compound could serve as a lead for drug development targeting inflammatory diseases and cancers .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAMGHGLJXZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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